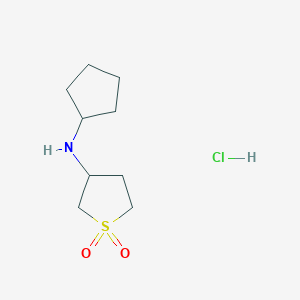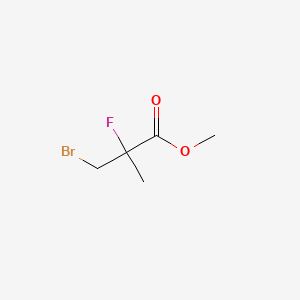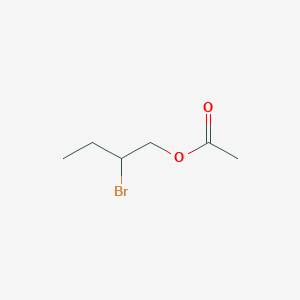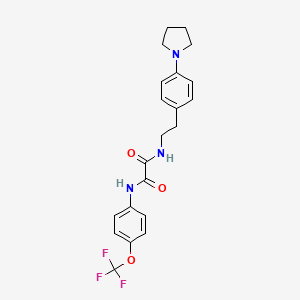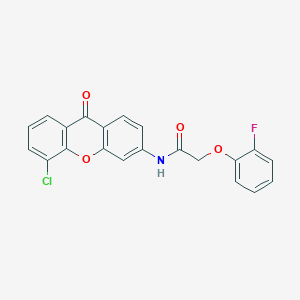
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H13ClFNO4 and its molecular weight is 397.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Radical Scavenging Properties
Compounds structurally similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, such as phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate), have been studied for their antioxidant properties. These compounds exhibit significant efficacy in inhibiting lipid peroxidation and acting as peroxyl radical scavengers, highlighting their potential as antioxidants in biological systems (Dinis, Maderia, & Almeida, 1994).
Photovoltaic and Non-linear Optical (NLO) Activity
Studies on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical analyses, have revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, suggesting their suitability for photovoltaic applications. Additionally, their non-linear optical activity, crucial for developing optical and photonic devices, indicates a broad spectrum of applications in materials science (Mary et al., 2020).
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) is an area of significant interest. Compounds with structures analogous to this compound have been synthesized for this purpose. These probes can differentiate between various ROS, offering a valuable tool for studying oxidative stress and its biological implications (Setsukinai et al., 2003).
Antiplasmodial Properties
The search for new compounds with potential antiplasmodial properties against malaria-causing Plasmodium species continues to be a critical research area. Novel acetamides have shown promise in in vitro antiplasmodial activity, with molecular docking studies suggesting their mode of action against the plasmodial lactate dehydrogenase enzyme. Such studies underscore the potential of acetamide derivatives in developing new antimalarial therapies (Mphahlele, Mmonwa, & Choong, 2017).
Sequestration and Detection of Environmental Contaminants
The capability of certain compounds to sequester and detect environmental contaminants, such as halogenated phenols, has been explored through NMR and other spectroscopic methods. This research indicates the utility of fluorinated analogs in environmental monitoring and remediation efforts, suggesting a similar potential application area for this compound (Tront & Saunders, 2007).
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO4/c22-15-5-3-4-14-20(26)13-9-8-12(10-18(13)28-21(14)15)24-19(25)11-27-17-7-2-1-6-16(17)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHVPKEKZKFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2499691.png)
![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)
![1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea](/img/structure/B2499695.png)
![4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2499697.png)

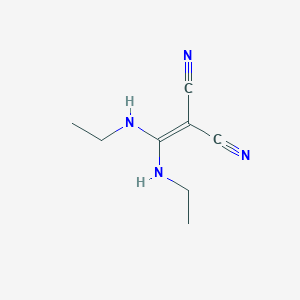
methanone](/img/structure/B2499704.png)
![N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2499706.png)
